Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate
Overview
Description
Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate is a chemical compound with the molecular formula C10H17N3O2S and a molecular weight of 243.33 g/mol . This compound is known for its significance in chemical synthesis and analytical research. It is also referred to as a carbamic acid derivative, specifically a tert-butyl ester of 2-(2-aminothiazol-4-yl)ethylcarbamate .
Preparation Methods
The synthesis of tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-aminothiazole, which is then reacted with tert-butyl chloroformate.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents include bases like sodium hydroxide and acids like hydrochloric acid.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-aminothiazol-4-YL)
Biological Activity
Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : Tert-butyl group, carbamate, and an aminothiazole moiety.
- Molecular Formula : C₉H₁₄N₂O₂S
- CAS Number : 956018-34-1
Biological Activity Overview
This compound has been primarily studied for its antibacterial properties. The following sections detail its mechanisms of action and specific biological activities.
Antibacterial Activity
Research indicates that derivatives of carbamate compounds, including this compound, exhibit significant antibacterial effects against various bacterial strains. A study evaluated the antibacterial activity of similar compounds against:
- Escherichia coli
- Staphylococcus aureus
- Bacillus cereus
The results showed that certain derivatives had high activity against these strains, suggesting that the aminothiazole group contributes to enhanced antibacterial efficacy .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Bacillus cereus | 64 µg/mL |
The mechanism through which this compound exerts its antibacterial effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.
- Interference with Protein Synthesis : The aminothiazole moiety may inhibit ribosomal function, preventing bacterial growth.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antibacterial Activity :
- Toxicity Assessment :
Properties
IUPAC Name |
tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-4-7-6-16-8(11)13-7/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIILZIJRVHFCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672831 | |
Record name | tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956018-34-1 | |
Record name | tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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